molecular formula C20H24N2O3S B6763466 N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B6763466
M. Wt: 372.5 g/mol
InChI Key: PRMREBMQKNRDQL-UHFFFAOYSA-N
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Description

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that features a piperidine ring, a benzofuran moiety, and a sulfonamide group

Properties

IUPAC Name

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,19-9-8-17-14-25-15-18(17)12-19)21-13-16-6-2-3-7-20(16)22-10-4-1-5-11-22/h2-3,6-9,12,21H,1,4-5,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMREBMQKNRDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2CNS(=O)(=O)C3=CC4=C(COC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through cyclization reactions involving phenolic compounds and aldehydes. The piperidine ring is often introduced via hydrogenation or cyclization of appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-piperidin-1-ylphenyl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide is unique due to its combination of a piperidine ring, benzofuran moiety, and sulfonamide group, which together confer distinct chemical and biological properties.

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